Pharmaceutical Intermediates: 1,4-Benzodioxane derivatives have been investigated for their potential as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B) []. This suggests that Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate could serve as a valuable intermediate in the synthesis of novel compounds for treating neurological disorders.
Building Blocks for Natural Product Synthesis: Several studies mention the presence of 1,4-benzodioxane moieties in naturally occurring compounds like neolignans [, ]. Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate could be a useful starting material in the synthesis of these complex natural products and their analogs.
Compound Description: This compound features a benzothiazine moiety, a 1,2,3-triazole ring, and an ethyl acetate group. The benzothiazine unit adopts an envelope conformation with the sulfur atom as the flap. The crystal structure reveals weak intramolecular C—H⋯O(carbonyl) interactions influencing the ethyl acetate side chain conformation. []
Relevance: While structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound shares a common motif: the presence of an ethyl acetate group. This suggests potential similarities in their chemical reactivity or potential applications as building blocks in organic synthesis. Furthermore, both compounds highlight the importance of conformational analysis in understanding their properties and potential interactions. []
Compound Description: This compound, a neolignan, features a 2,3-dihydrobenzo[b]-1,4-dioxin core with a 3-hydroxy-1-propenyl substituent at the 6-position and a phenyl group at the 2-position. Its synthesis involves a regioselective condensation reaction with 3,4-dihydroxybenzaldehyde, highlighting the importance of controlling regiochemistry in obtaining the desired product. []
Relevance: This compound shares the central 2,3-dihydrobenzo[b]-1,4-dioxin ring system with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate. The presence of different substituents highlights the versatility of this core structure as a scaffold for building diverse chemical entities. []
Compound Description: This compound, a 1,4-benzodioxan-substituted chalcone derivative, demonstrates selective and reversible inhibition of human monoamine oxidase B (hMAO-B). With an IC50 of 0.026 µM and a selectivity index exceeding 1538, it holds promise as a potential therapeutic agent for neurological disorders. []
Relevance: This compound shares a strong structural similarity with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, both incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The key difference lies in the substituents attached to this core. The presence of the chalcone moiety in this compound contributes to its hMAO-B inhibitory activity. []
Compound Description: This compound is a crucial intermediate in synthesizing Doxazosin, an anti-hypertensive drug used to treat hypertension and symptoms associated with benign prostate hyperplasia (BPH). Improved synthetic processes for this compound, starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate, have been developed to enhance yield and efficiency. []
Relevance: This compound, like Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, contains the 2,3-dihydrobenzo[1,4]dioxin scaffold. The difference lies in the presence of a piperazine ring linked through a carbonyl group. This compound's significance as a pharmaceutical intermediate underscores the relevance of the shared scaffold in medicinal chemistry. []
Compound Description: This compound demonstrates matriptase-2 inhibitory activity with an IC50 value below 10 µM. Matriptase-2, a liver enzyme, is a potential therapeutic target for treating iron overload syndromes. This compound's discovery emerged from a focused screening of a compound library, highlighting the effectiveness of such approaches in drug discovery. []
Relevance: This compound, similar to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, features the 2,3-dihydrobenzo[b][1,4]dioxin unit. This compound's identification as a matriptase-2 inhibitor emphasizes the shared scaffold's potential in developing therapeutic agents. []
(R)-3,4-dihydroxy-5,4',alpha-trimethoxybibenzyl (Dendrocandin A)
Compound Description: This new compound, isolated from the stems of Dendrobium candidum, is a bibenzyl derivative with three methoxy groups and two hydroxyl groups. Its discovery alongside other known bibenzyls emphasizes the chemical diversity found in natural sources. []
Relevance: While structurally dissimilar to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's isolation from Dendrobium candidum alongside other compounds with structural similarities to the target compound indicates the plant might be a source of structurally related compounds of interest. []
Compound Description: Isolated from Dendrobium candidum, this novel compound incorporates a 2,3-dihydrobenzo[1,4]dioxin moiety, a benzene ring, and multiple methoxy and hydroxy substituents. Its co-occurrence with Dendrocandin A and other bibenzyls underscores the richness of Dendrobium candidum as a source of diverse natural products. []
Relevance: This compound shares the 2,3-dihydrobenzo[1,4]dioxin unit with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, further reinforcing the significance of this structural motif in various chemical contexts. Its isolation from Dendrobium candidum alongside other related compounds suggests potential opportunities for discovering new derivatives with interesting biological activities. []
Compound Description: This compound is an α1-adrenoceptor agonist used to investigate the effects of testosterone on rat prostate contractility. Studies demonstrated that testosterone treatment enhanced the sensitivity of the prostate to α1-adrenoceptor agonists, including A61603. []
Relevance: While structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's use in studying α1-adrenoceptor mediated responses in the prostate suggests a potential area of research for exploring the biological activities of compounds containing the 1,4-benzodioxan moiety. []
Compound Description: This compound, an α1-adrenoceptor agonist, was employed in studying the impact of testosterone on rat prostate contractility. Results showed that testosterone treatment increased the sensitivity of the prostate to this and other α1-adrenoceptor agonists. []
Relevance: This compound shares the 2,3-dihydrobenzo[1,4]dioxin structural feature with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate. Its use in investigating α1-adrenoceptor function, alongside other agonists, implies potential research avenues for exploring the biological activity of compounds incorporating this common scaffold. []
Compound Description: This compound acts as an α1-adrenoceptor antagonist and was used in studying the effects of testosterone on rat prostate contractility. While testosterone treatment did not alter its binding affinity (KB value), it did influence the affinity of another antagonist, prazosin, suggesting differential modulation of α1-adrenoceptor subtypes by testosterone. []
Relevance: This compound is closely related to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, sharing the central 1,4-benzodioxan moiety. Its role as an α1-adrenoceptor antagonist further strengthens the evidence for this scaffold's relevance in pharmacological research. []
Compound Description: Initially proposed as a selective α1B-adrenoceptor antagonist, further research revealed that AH11110A exhibits a more complex pharmacological profile, interacting with both α1- and α2-adrenoceptors. Its ability to enhance the contractility of rat vas deferens and induce vasodilation in the perfused rat kidney underscores its non-selective nature. []
Relevance: Although structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's investigation in the context of α-adrenoceptor pharmacology suggests a potential research direction for exploring the biological activity of compounds containing the 1,4-benzodioxan moiety. Specifically, future studies could investigate the potential interaction of such compounds with different α-adrenoceptor subtypes. []
Compound Description: Confirmed as a selective α1A-adrenoceptor antagonist, B8805-033 was instrumental in differentiating the α1-adrenoceptor subtypes mediating contractions in rat tail artery. Its selective antagonism of the α1A-adrenoceptor subtype allowed for the isolation and characterization of the α1B-adrenoceptor-mediated component of noradrenaline-induced contractions. []
Relevance: This compound is closely related to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, both containing the 2,3-dihydro-1,4-benzodioxin moiety. This compound's ability to differentiate α1-adrenoceptor subtypes highlights the potential of compounds with this shared scaffold in developing selective pharmacological tools for studying adrenergic receptor function. []
Compound Description: This compound exhibits intriguing behavior at α2A-adrenoceptors in human erythroleukemia cells. Its enantiomers, dexmedetomidine and levomedetomidine, demonstrate opposing effects. Dexmedetomidine acts as an agonist, while levomedetomidine functions as an inverse agonist, highlighting the importance of stereochemistry in determining pharmacological activity. []
Relevance: While not directly sharing structural features with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, medetomidine's investigation as a "protean agonist" - capable of activating uncoupled receptors and inhibiting precoupled receptors - provides a valuable pharmacological context. This concept might be relevant when exploring the potential activity of the target compound at different receptor subtypes or in systems with varying levels of constitutive receptor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.